molecular formula C21H19NO3 B291783 N-(2,4-dimethoxyphenyl)biphenyl-4-carboxamide

N-(2,4-dimethoxyphenyl)biphenyl-4-carboxamide

Cat. No. B291783
M. Wt: 333.4 g/mol
InChI Key: ACFMPIGRXNBOQF-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)biphenyl-4-carboxamide, also known as DMBC, is a compound that has gained attention in the scientific community due to its potential use in various research applications. DMBC is a small molecule that belongs to the class of amides and has a molecular weight of 355.42 g/mol.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)biphenyl-4-carboxamide has shown promising results in various research applications, including cancer research, neuroscience, and drug discovery. In cancer research, N-(2,4-dimethoxyphenyl)biphenyl-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, N-(2,4-dimethoxyphenyl)biphenyl-4-carboxamide has been shown to have neuroprotective effects and can be used to study neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, N-(2,4-dimethoxyphenyl)biphenyl-4-carboxamide can be used as a lead compound to develop new drugs with improved efficacy and reduced side effects.

Mechanism of Action

N-(2,4-dimethoxyphenyl)biphenyl-4-carboxamide exerts its effects by binding to specific receptors or enzymes in the body. For example, in cancer cells, N-(2,4-dimethoxyphenyl)biphenyl-4-carboxamide binds to tubulin, a protein involved in cell division, and inhibits its function, leading to cell death. In neurodegenerative diseases, N-(2,4-dimethoxyphenyl)biphenyl-4-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, leading to increased levels of acetylcholine in the brain and improved cognitive function.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)biphenyl-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the research application. In cancer research, N-(2,4-dimethoxyphenyl)biphenyl-4-carboxamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell proliferation. In neuroscience, N-(2,4-dimethoxyphenyl)biphenyl-4-carboxamide has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation. N-(2,4-dimethoxyphenyl)biphenyl-4-carboxamide has also been shown to have anti-inflammatory effects and can be used to treat inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)biphenyl-4-carboxamide has several advantages for lab experiments, including its small size, high potency, and low toxicity. N-(2,4-dimethoxyphenyl)biphenyl-4-carboxamide is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, N-(2,4-dimethoxyphenyl)biphenyl-4-carboxamide also has some limitations, including its poor solubility in water and its potential to interact with other compounds in the body, leading to off-target effects.

Future Directions

There are several future directions for N-(2,4-dimethoxyphenyl)biphenyl-4-carboxamide research, including exploring its potential as a drug candidate for various diseases, developing new synthesis methods to improve yield and purity, and studying its interactions with other compounds in the body to better understand its mechanism of action. N-(2,4-dimethoxyphenyl)biphenyl-4-carboxamide can also be used as a tool to study various biological processes, such as cell division and neurotransmitter signaling, and to develop new imaging agents for diagnostic purposes.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)biphenyl-4-carboxamide is a small molecule with promising potential for various scientific research applications. Its synthesis method is relatively simple, and it has shown efficacy in cancer research, neuroscience, and drug discovery. N-(2,4-dimethoxyphenyl)biphenyl-4-carboxamide exerts its effects by binding to specific receptors or enzymes in the body, leading to various biochemical and physiological effects. While N-(2,4-dimethoxyphenyl)biphenyl-4-carboxamide has some limitations, its advantages make it a valuable compound for research purposes. Future research directions for N-(2,4-dimethoxyphenyl)biphenyl-4-carboxamide include exploring its potential as a drug candidate, developing new synthesis methods, and studying its interactions with other compounds in the body.

Synthesis Methods

N-(2,4-dimethoxyphenyl)biphenyl-4-carboxamide can be synthesized using various methods, including Suzuki coupling, Buchwald-Hartwig coupling, and Sonogashira coupling. Among these methods, Suzuki coupling is the preferred method due to its simplicity and high yield. In this method, 2,4-dimethoxyphenylboronic acid and 4-bromo-biphenyl are reacted in the presence of a palladium catalyst and a base to yield N-(2,4-dimethoxyphenyl)biphenyl-4-carboxamide.

properties

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-phenylbenzamide

InChI

InChI=1S/C21H19NO3/c1-24-18-12-13-19(20(14-18)25-2)22-21(23)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,22,23)

InChI Key

ACFMPIGRXNBOQF-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC

Origin of Product

United States

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